molecular formula C4F6O2 B1586086 1,1,1,4,4,4-Hexafluorobutane-2,3-dione CAS No. 685-24-5

1,1,1,4,4,4-Hexafluorobutane-2,3-dione

Cat. No. B1586086
CAS RN: 685-24-5
M. Wt: 194.03 g/mol
InChI Key: ZMIDKLPSOSQFSX-UHFFFAOYSA-N
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Description

1,1,1,4,4,4-Hexafluorobutane-2,3-dione is a chemical compound with the molecular formula C4F6O2 and a molecular weight of 194.03200 . It is also known by other names such as perfluorobiacetyl and hexafluorodiacetyl .


Molecular Structure Analysis

The molecular structure of 1,1,1,4,4,4-Hexafluorobutane-2,3-dione consists of 4 carbon atoms, 6 fluorine atoms, and 2 oxygen atoms . The exact mass is 193.98000 .


Physical And Chemical Properties Analysis

1,1,1,4,4,4-Hexafluorobutane-2,3-dione has a density of 1.6 and a boiling point of 20ºC . The melting point, flash point, and other physical properties were not found in the search results.

Scientific Research Applications

1. Structural and Thermal Properties

Research has explored the structural and thermal properties of various β-diketones, including derivatives of pentane-2,4-dione and related compounds. These studies involve characterization through spectroscopic methods and thermal analysis, providing insights into their stability and phase transitions at different temperatures (Mahmudov et al., 2011).

2. Chemical Synthesis Applications

1,1,1,4,4,4-Hexafluorobutane-2,3-dione and similar compounds are used in various chemical synthesis processes. For instance, new fluorinated β-diketones have been synthesized, showcasing the versatility of these compounds in creating diverse chemical structures (Okada et al., 2008).

3. Volatility and Stability in Metal Chelates

The volatility and thermal stability of metal chelates derived from fluorinated β-diketones, including 1,1,1,4,4,4-Hexafluorobutane-2,3-dione, have been a subject of study. These characteristics are crucial for applications in materials science and coordination chemistry (Dilli & Patsalides, 1976).

4. Fluorescent Probes for Monitoring Photopolymerization

Certain derivatives of β-diketones, including trifluorobutane-1,3-dione, have been utilized as fluorescent probes. These compounds enable real-time monitoring of photopolymerization processes, essential in materials science and engineering (Ortyl et al., 2014).

5. Vibrational Spectroscopy and Molecular Structure Analysis

Studies have been conducted to understand the molecular structure of β-diketones, including trifluoro-pentane-2,4-dione, through vibrational spectroscopy. These insights are valuable for chemical and pharmaceutical research (Zahedi-Tabrizi et al., 2006).

Safety And Hazards

The safety information for 1,1,1,4,4,4-Hexafluorobutane-2,3-dione indicates risk phrases 36/37/38, which refer to the potential for irritation to the eyes, respiratory system, and skin . Safety phrases 26-36/37/39 suggest that contact with the eyes and skin should be avoided, and suitable protective clothing and eye/face protection should be worn .

properties

IUPAC Name

1,1,1,4,4,4-hexafluorobutane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F6O2/c5-3(6,7)1(11)2(12)4(8,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIDKLPSOSQFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374712
Record name 1,1,4,4,4-Hexafluorobutane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,4,4,4-Hexafluorobutane-2,3-dione

CAS RN

685-24-5
Record name 1,1,4,4,4-Hexafluorobutane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,4,4,4-Hexafluoro-2,3-butanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JSE McIntosh - 1969 - open.library.ubc.ca
The phosphorescence and fluorescence quantum yields and spectra of hexafluorobiacetyl vapour have been studied at various exciting wavelengths between 290 and 440 nm. The …
Number of citations: 4 open.library.ubc.ca
MF Braña, M Cacho, A Ramos… - Organic & …, 2003 - pubs.rsc.org
A novel series of mono and bisnaphthalimides was synthesized and their antiproliferative activities were evaluated against three tumor cell lines. Bisnaphthalimides 3 and 4, bearing a …
Number of citations: 79 pubs.rsc.org
AV Smolobochkin, AS Gazizov… - Russian Chemical …, 2021 - iopscience.iop.org
The review systematizes and summarizes data on the synthesis of structurally diverse cyclic ureas published over the last 10 years. Saturated and unsaturated monocyclic ureas, as …
Number of citations: 13 iopscience.iop.org

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